molecular formula C12H16F3N B3148150 (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 637359-15-0

(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine

Cat. No. B3148150
CAS RN: 637359-15-0
M. Wt: 231.26 g/mol
InChI Key: QLDPRJJTVSYVHG-UHFFFAOYSA-N
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Description

“(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine” is an organic compound . It contains a total of 40 bonds, including 20 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 secondary amine (aliphatic) .


Synthesis Analysis

The synthesis of compounds similar to “(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine” often involves Suzuki-coupling reactions . For instance, 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Molecular Structure Analysis

The molecular structure of “(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine” includes a total of 40 bonds, 20 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reactivity of certain trifluoromethyl phenyl compounds has been leveraged as a building block in the synthesis of a wide range of heterocyclic compounds. This includes the generation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. These compounds exhibit unique reactivity, providing mild conditions for generating versatile cynomethylene dyes from various precursors including amines and α-aminocarboxylic acids, pointing to the broad synthetic utility of these molecules in heterocyclic chemistry and dyes synthesis (Gomaa & Ali, 2020).

Environmental Decontamination

A review on the degradation of chemical warfare agents highlighted the formation, environmental fate, and toxicity of degradation products relevant to health. While not directly mentioning (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine, it underscores the importance of understanding the degradation processes of nitrogen-containing compounds for environmental and occupational health (Munro et al., 1999).

Advanced Oxidation Processes

The efficacy of advanced oxidation processes in degrading nitrogen-containing compounds, including amines and azo-based compounds, has been reviewed. These processes are effective in mineralizing resistant compounds, improving water treatment schemes. The review provides a comprehensive overview of degradation efficiencies, reaction mechanisms, and the influence of various process parameters, shedding light on the potential for environmental remediation of nitrogen-containing pollutants (Bhat & Gogate, 2021).

Sorbent Materials for Environmental Applications

A study on the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) using amine-functionalized sorbents underscores the potential of nitrogen-containing functional groups in environmental cleanup. The removal efficiency is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This highlights the role of amine-functionalization in enhancing the performance of materials for contaminant removal from water (Ateia et al., 2019).

properties

IUPAC Name

2-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-9(2)7-16-8-10-3-5-11(6-4-10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPRJJTVSYVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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